molecular formula C13H18BrN B11850783 2-[(4-Bromophenyl)methyl]azepane CAS No. 383130-75-4

2-[(4-Bromophenyl)methyl]azepane

Cat. No.: B11850783
CAS No.: 383130-75-4
M. Wt: 268.19 g/mol
InChI Key: LOCUVGFPBNGOJL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]azepane is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, where a bromophenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]azepane can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azepane derivatives with different functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the azepane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

2-[(4-Bromophenyl)methyl]azepane can be compared with other azepane derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its seven-membered ring structure and the presence of the bromophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

383130-75-4

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]azepane

InChI

InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2

InChI Key

LOCUVGFPBNGOJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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